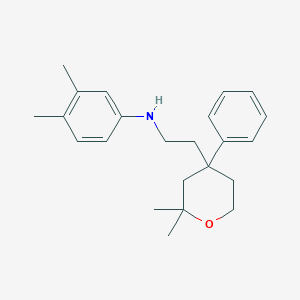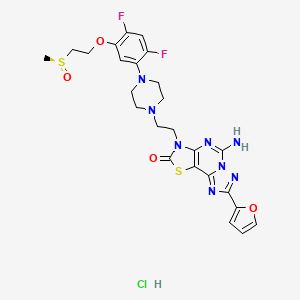![molecular formula C20H15N3O2 B12373583 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves several steps. One common synthetic route includes the condensation of 3-hydroxy-2-naphthoic acid with 4-formylindole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or naphthalene rings are replaced with other groups. .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Medicine: The compound’s ability to inhibit enzymes and proteins makes it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, anticancer, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is unique due to its specific structure, which combines the indole and naphthalene moieties. Similar compounds include:
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have shown antimicrobial activity and are structurally related to the target compound.
Indole-2-carboxamides: These compounds also exhibit enzyme inhibitory properties and have been studied for their potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19-11-14-5-2-1-4-13(14)10-17(19)20(25)23-22-12-15-6-3-7-18-16(15)8-9-21-18/h1-12,21,24H,(H,23,25)/b22-12+ |
Clé InChI |
SAHFFMYIZUHBSF-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C4C=CNC4=CC=C3)O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C4C=CNC4=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


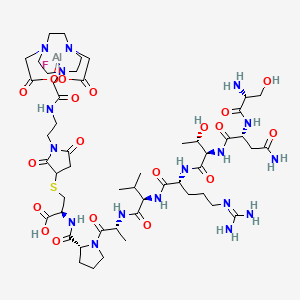
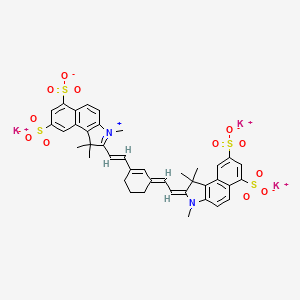
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
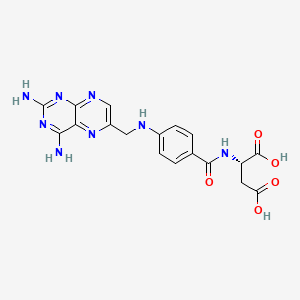
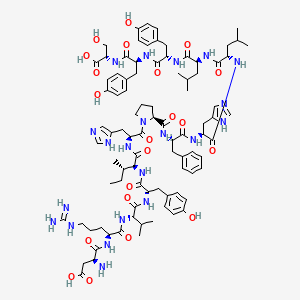
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
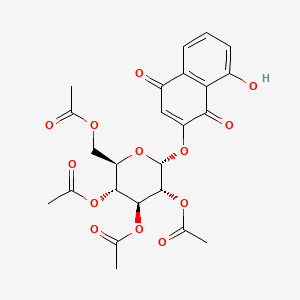
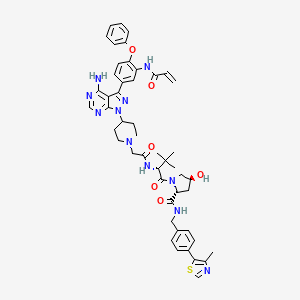
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
